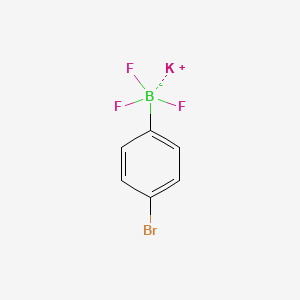

Potassium 4-bromophenyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(4-bromophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF3.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSKPQQWISZEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635486 | |

| Record name | Potassium (4-bromophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374564-35-9 | |

| Record name | Potassium (4-bromophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-bromophenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of Potassium 4-bromophenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Potassium 4-bromophenyltrifluoroborate. The information is intended to support laboratory research and development activities, particularly in the field of organic synthesis and drug discovery.

Core Physical and Chemical Properties

This compound is a white to almost-white crystalline powder.[1] It is recognized for its stability under normal laboratory conditions, making it a convenient reagent in various chemical transformations.[2] Unlike many boronic acids, organotrifluoroborates like this compound exhibit enhanced stability towards air and moisture.[2]

Data Summary

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BBrF₃K | [1][3] |

| Molecular Weight | 262.91 g/mol | [3][4] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in water. | [1] |

| Appearance | White to almost-white powder or crystals. | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature. | [1] |

| Hazard Information | GHS Classification |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[3][5] H319: Causes serious eye irritation.[3][5] H335: May cause respiratory irritation.[3][5] |

| Precautionary Statements | P261, P304+P340, P305+P351+P338, P405 |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | Spectra are typically recorded in DMSO-d₆, with the residual solvent peak used as an internal reference (2.5 ppm).[6] |

| ¹³C NMR | The central peak of DMSO-d₆ at 39.5 ppm is used for referencing.[6] |

| ¹⁹F NMR | Chemical shifts are generally referenced to an external standard of CF₃CO₂H (0.0 ppm).[6] The chemical shifts for organotrifluoroborates are typically observed in the range of -129 to -141 ppm.[7] |

| ¹¹B NMR | Spectra can be calibrated using BF₃·Et₂O (0.0 ppm) as an external reference.[6] Modified pulse sequences may be required for better resolution to observe ¹¹B-¹⁹F coupling.[6][7] |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) can be performed using electrospray ionization (ESI) in negative ion mode to observe the [M-K]⁻ anion.[8][9] |

Synthesis of this compound

A common and efficient method for the synthesis of potassium aryltrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[2] This method is straightforward and generally provides high yields.[2]

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, most notably as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[10] These reactions are fundamental for the formation of carbon-carbon bonds. The use of organotrifluoroborates offers advantages over traditional boronic acids, including improved stability and ease of handling.[2]

Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura reaction, this compound is coupled with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals and other functional materials.

References

- 1. This compound | 374564-35-9 [amp.chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C6H4BBrF3K | CID 23674779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potassium (3-Bromophenyl)trifluoroborate | C6H4BBrF3K | CID 23677642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemical-label.com [chemical-label.com]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High accuracy mass spectrometry of potassium organotrifluoroborates - American Chemical Society [acs.digitellinc.com]

- 10. This compound | 374564-35-9 [amp.chemicalbook.com]

Stability and Handling of Potassium Aryltrifluoroborates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability, proper handling, storage procedures, and key experimental protocols for potassium aryltrifluoroborates. These organoboron compounds have gained significant traction in organic synthesis, particularly as robust coupling partners in Suzuki-Miyaura reactions, owing to their enhanced stability compared to other organoboron reagents.

Chemical Stability

Potassium aryltrifluoroborates are crystalline solids renowned for their remarkable stability towards air and moisture, a significant advantage that allows for their convenient handling and storage under ambient conditions.[1][2][3][4][5] Unlike the more sensitive boronic acids, which are prone to dehydration to form boroxines, aryltrifluoroborates can often be stored indefinitely at room temperature without significant degradation.[1][3][5]

Hydrolytic Stability and pH Effects

The stability of potassium aryltrifluoroborates is significantly influenced by pH. The primary degradation pathway is hydrolysis to the corresponding boronic acid, a crucial step for their activation in palladium-catalyzed cross-coupling reactions.

Under neutral to mildly acidic conditions, potassium aryltrifluoroborates exhibit considerable stability.[1] However, their hydrolysis is promoted under basic conditions, which are typically employed in Suzuki-Miyaura reactions to generate the active boronate species for transmetalation. The rate of hydrolysis is dependent on factors such as the specific aryl substituent, temperature, and solvent system.[6][7] Studies have shown that the hydrolysis can be influenced by the electronic nature of the aryl group.[8] For instance, electron-withdrawing groups can enhance the stability of the trifluoroborate salt.[8]

The hydrolysis process is understood to proceed stepwise, with the sequential replacement of fluoride ions by hydroxide ions. The overall transformation can be represented as follows:

ArBF₃⁻K⁺ + 3H₂O ⇌ ArB(OH)₂ + 3HF + KF

This equilibrium is driven towards the boronic acid under basic conditions, which neutralize the hydrogen fluoride generated.

Thermal Stability

Potassium aryltrifluoroborates generally exhibit high thermal stability. While specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for a wide range of aryltrifluoroborates are not extensively consolidated in the literature, related compounds show high decomposition temperatures. For example, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300°C. This high thermal stability allows for their use in reactions that require elevated temperatures.

Table 1: Thermal Stability Data for Selected Organotrifluoroborates

| Compound | Melting Point (°C) | Decomposition Onset (TGA, °C) |

| Potassium Phenyltrifluoroborate | >300 | Data not readily available |

| Potassium 4-Methylphenyltrifluoroborate | >300 | Data not readily available |

| Potassium 4-Methoxyphenyltrifluoroborate | 278-280 | Data not readily available |

| Potassium trifluoromethyltrifluoroborate | >300 | ~300 |

Note: Comprehensive TGA/DSC data for a wide range of potassium aryltrifluoroborates is limited in publicly available literature. The provided data is based on available information and may not be exhaustive.

Handling and Storage

Proper handling and storage are paramount to maintain the integrity and ensure the safe use of potassium aryltrifluoroborates.

General Handling Precautions

As with all chemical reagents, appropriate personal protective equipment (PPE) should be worn when handling potassium aryltrifluoroborates. This includes safety glasses, laboratory coats, and chemical-resistant gloves.[6][9] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.[9] Direct contact with skin and eyes should be avoided.[6][9] In case of accidental contact, the affected area should be flushed with copious amounts of water.

Storage Recommendations

For long-term storage, potassium aryltrifluoroborates should be kept in tightly sealed containers in a cool, dry place.[10][11][12][13][14] While they are relatively stable to atmospheric moisture, prolonged exposure to humid conditions should be avoided to prevent slow hydrolysis. Storing them away from strong acids and oxidizing agents is also recommended.

Table 2: Summary of Handling and Storage Guidelines

| Aspect | Recommendation |

| Personal Protective Equipment | Safety glasses, lab coat, compatible gloves.[6][9] |

| Work Environment | Well-ventilated area or fume hood.[9] |

| Storage Container | Tightly sealed, clearly labeled container.[10] |

| Storage Conditions | Cool, dry, and dark place. |

| Incompatible Materials | Strong acids, strong oxidizing agents. |

Experimental Protocols

General Protocol for the Synthesis of Potassium Aryltrifluoroborates from Arylboronic Acids

This procedure is a widely adopted method for the preparation of potassium aryltrifluoroborates.[1][3][15]

Materials:

-

Arylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol

-

Water

-

Acetone

Procedure:

-

Dissolve the arylboronic acid in methanol in a suitable flask.

-

In a separate container, prepare a saturated aqueous solution of potassium hydrogen difluoride. Caution: KHF₂ is corrosive and toxic. Handle with appropriate safety precautions.[4][5][16][17][18]

-

Slowly add the KHF₂ solution to the methanolic solution of the arylboronic acid with stirring.

-

Stir the resulting mixture at room temperature for 1-2 hours. A precipitate of the potassium aryltrifluoroborate salt should form.

-

If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.

-

Collect the solid product by vacuum filtration and wash it with cold methanol or acetone.

-

Dry the product under vacuum to obtain the pure potassium aryltrifluoroborate.

Protocol for Assessing Hydrolytic Stability by ¹⁹F NMR Spectroscopy

This protocol allows for the quantitative monitoring of the hydrolysis of a potassium aryltrifluoroborate over time.

Materials:

-

Potassium aryltrifluoroborate

-

Deuterated solvent (e.g., D₂O, or a mixture like THF-d₈/H₂O)

-

pH buffer solution

-

Internal standard (e.g., sodium fluoride)

-

NMR tubes

Procedure:

-

Prepare a stock solution of the potassium aryltrifluoroborate in the chosen deuterated solvent system.

-

Prepare a series of NMR tubes, each containing a buffered solution at the desired pH.

-

To each NMR tube, add a known concentration of the internal standard.

-

Initiate the experiment by adding a precise volume of the aryltrifluoroborate stock solution to each NMR tube.

-

Acquire a ¹⁹F NMR spectrum at time zero (t=0).

-

Incubate the NMR tubes at a constant temperature.

-

Acquire ¹⁹F NMR spectra at regular time intervals.

-

Integrate the signal corresponding to the aryltrifluoroborate (ArBF₃⁻) and the internal standard.

-

The rate of hydrolysis can be determined by plotting the natural logarithm of the concentration of the aryltrifluoroborate against time.

Logical Relationships in Stability

The stability of potassium aryltrifluoroborates is a multifactorial property. The following diagram illustrates the key relationships influencing their stability and reactivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nj.gov [nj.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. web.uvic.ca [web.uvic.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH | UBC Chemistry [chem.ubc.ca]

- 9. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 10. shahandassociates.co.in [shahandassociates.co.in]

- 11. needle.tube [needle.tube]

- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 13. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]

- 14. nottingham.ac.uk [nottingham.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fishersci.com [fishersci.com]

- 17. lobachemie.com [lobachemie.com]

- 18. fishersci.ch [fishersci.ch]

A Senior Application Scientist’s Guide to the Characterization of Potassium 4-bromophenyltrifluoroborate

Introduction: Beyond the Boronic Acid

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling, the stability and reactivity of organoboron reagents are paramount. While boronic acids have long been the workhorses of the Suzuki-Miyaura reaction, their propensity for dehydration to form cyclic boroxines and their sensitivity to certain reaction conditions can present challenges. Potassium organotrifluoroborate salts have emerged as highly effective alternatives, offering enhanced stability towards air and moisture, which simplifies handling, storage, and stoichiometric control.[1]

Potassium 4-bromophenyltrifluoroborate, K[4-BrC₆H₄BF₃], is a key exemplar of this class. It serves as a robust and versatile building block, providing the 4-bromophenyl moiety in complex molecule synthesis. Its utility is predicated on its defined structure and purity, the confirmation of which requires a multi-faceted analytical approach. This guide provides an in-depth, experience-driven perspective on the essential characterization data and workflows for this reagent, moving beyond simple data reporting to explain the scientific rationale behind the analytical choices.

Section 1: Core Physicochemical Properties & Safety Mandates

Before any analytical workflow is initiated, a thorough understanding of the compound's fundamental properties and handling requirements is non-negotiable. This foundational knowledge ensures both experimental integrity and operator safety.

Identity and Physical Data

The compound is a white, crystalline solid, a physical characteristic that facilitates its purification and handling compared to often amorphous boronic acids.[2] Key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | potassium (4-bromophenyl)-trifluoroboranuide | PubChem[3] |

| CAS Number | 374564-35-9 | PubChem[3] |

| Molecular Formula | C₆H₄BBrF₃K | PubChem[3] |

| Molecular Weight | 262.91 g/mol | PubChem[3] |

| Canonical SMILES | (F)(F)F.[K+] | PubChem[3] |

| InChIKey | YTSKPQQWISZEQO-UHFFFAOYSA-N | PubChem[3] |

| Solubility | Soluble in polar solvents like methanol, acetone, DMSO; sparingly soluble in water.[2][4] | ResearchGate[4] |

Safety & Handling: A Self-Validating Protocol

Trustworthiness in the lab begins with safety. This compound is classified as an irritant. A self-validating safety protocol involves not just wearing personal protective equipment (PPE), but understanding why specific precautions are necessary.

-

Hazard Profile : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Engineering Controls : Always handle in a well-ventilated area or a chemical fume hood to mitigate the risk of inhaling airborne particulates.[5][6]

-

Personal Protective Equipment (PPE) :

-

Gloves : Impervious gloves are required to prevent skin contact.

-

Eye Protection : Safety glasses with side shields or goggles are mandatory to prevent eye exposure.[7]

-

Lab Coat : A standard lab coat protects against incidental skin contact.

-

-

Storage : Keep the container tightly closed in a dry, well-ventilated place. Its stability to moisture is a key advantage, but good laboratory practice dictates minimizing atmospheric exposure.[6]

Section 2: Synthesis and Preparation for Analysis

A reliable characterization workflow begins with a pure sample. Potassium aryltrifluoroborates are typically synthesized via a straightforward and high-yielding reaction from the corresponding boronic acid.

Synthesis Overview

The most common and efficient method involves the treatment of 4-bromophenylboronic acid with an aqueous solution of potassium hydrogen difluoride (KHF₂).[1] The trifluoroborate salt often precipitates from the reaction mixture, which allows for a simple isolation by filtration.[8] This procedure avoids the handling of more reactive and unstable organodihalogenoboranes.[8]

Caption: High-level overview of the synthesis of this compound.

Sample Preparation for Analysis

Due to its nature as a stable, crystalline solid, sample preparation is generally uncomplicated.

-

For NMR : Dissolve an appropriate amount (typically 5-10 mg) in a deuterated polar solvent (e.g., DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.

-

For MS : Prepare a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent for infusion, such as methanol or acetonitrile.

-

For IR : The sample must be finely ground and mixed with potassium bromide (KBr) powder to prepare a transparent pellet.

Section 3: Spectroscopic & Structural Characterization

This section details the core analytical techniques required to confirm the identity, purity, and structure of the title compound. The causality behind each technique is emphasized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise chemical environment of each atom in the molecule. A multinuclear approach is essential for full characterization.

Causality :

-

¹H and ¹³C NMR confirm the structure of the 4-bromophenyl aromatic ring. The symmetry of the para-substituted ring results in a characteristic AA'BB' system in the ¹H spectrum and only four signals in the ¹³C spectrum.

-

¹⁹F and ¹¹B NMR are critical for confirming the trifluoroborate [-BF₃]⁻ moiety. The presence of signals in these specific spectral regions is a definitive indicator of the salt's formation. Observing the ¹¹B-¹⁹F coupling provides unambiguous evidence of the B-F bonds.[4]

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features & Rationale |

| ¹H | ~7.3 - 7.6 | Two doublets (AA'BB' system) characteristic of a 1,4-disubstituted benzene ring. |

| ¹³C | ~120 - 150 | Four signals are expected due to molecular symmetry. The carbon attached to boron (C-B) will appear as a broad signal due to the quadrupolar relaxation of the ¹¹B nucleus.[4] |

| ¹⁹F | ~ -135 to -145 | A single, often broad, resonance. The broadening is due to scalar coupling to the quadrupolar ¹¹B nucleus. |

| ¹¹B | ~ 2.0 to 4.0 | A quartet (1:1:1:1) is theoretically expected due to coupling with three equivalent ¹⁹F nuclei (J(¹¹B-¹⁹F)). However, quadrupolar relaxation often causes this to appear as a broad singlet or a poorly resolved multiplet.[2] |

Protocol: High-Resolution ¹¹B NMR Acquisition

Standard ¹¹B NMR acquisition often yields broad signals that obscure coupling information. The following protocol, which utilizes a modified pulse sequence, can improve resolution.[4][9]

-

Sample Prep : Prepare a concentrated solution (20-30 mg) in 0.6 mL of a suitable deuterated solvent (e.g., Acetone-d₆).

-

Instrument Setup : Use a high-field NMR spectrometer equipped with a broadband probe.

-

Pulse Sequence : Select a pulse program with an extended acquisition time and potentially a delay tailored to reduce the effects of quadrupolar relaxation. Consult your instrument's software manual for sequences like zgpg30 with a longer acquisition time (aq) and relaxation delay (d1).

-

Acquisition Parameters :

-

Set a spectral width appropriate for the ¹¹B chemical shift range (~100 ppm).

-

Increase the number of scans (ns) to improve the signal-to-noise ratio.

-

Apply a gentle line-broadening factor (e.g., 1-2 Hz) during processing to improve the appearance of the multiplet without sacrificing too much resolution.

-

-

Data Analysis : Analyze the resulting spectrum for the characteristic quartet pattern confirming the J(¹¹B-¹⁹F) coupling.

Caption: Multinuclear NMR workflow for structural confirmation.

Mass Spectrometry (MS)

MS provides the exact mass of the molecule, which is a definitive piece of evidence for its elemental composition.

Causality : Electrospray Ionization (ESI) in negative ion mode is the technique of choice. The compound is a salt, K⁺[RBF₃]⁻, and will readily dissociate in solution. ESI in negative mode directly detects the anionic component, [4-BrC₆H₄BF₃]⁻, providing a clear and interpretable spectrum. High-Resolution Mass Spectrometry (HRMS) is necessary to distinguish the target ion from other species with the same nominal mass.[10]

| Ion | Calculated m/z (Monoisotopic) | Rationale |

| [M-K]⁻ | 221.9469 | The primary anion, [C₆H₄⁷⁹BrBF₃]⁻. The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will be a key diagnostic feature. |

| [2M-K]⁻ | 483.8116 | A potential adduct, [(C₆H₄BrBF₃)₂K]⁻, sometimes observed in ESI-MS of these salts.[11] |

Protocol: HRMS Analysis with Internal Standards

Characterizing low molecular weight compounds with HRMS can be challenging due to a lack of commercially available reference standards in the sub-300 amu range.[10] Using internal standards that bracket the target mass is a robust solution.[10][12]

-

Sample Prep : Prepare a ~10 µg/mL solution of this compound in methanol.

-

Standard Selection : Choose two commercially available sodium alkyl sulfate salts whose masses bracket the target anion mass of ~222 Da. For example, sodium n-butyl sulfate and sodium n-hexyl sulfate.[10]

-

Co-infusion : Create a combined solution containing the sample and the two internal standards.

-

Instrument Setup : Operate a double-focusing magnetic sector or Orbitrap mass spectrometer in negative ESI mode.

-

Acquisition : Infuse the solution and acquire the spectrum, ensuring sufficient resolution to clearly resolve the isotopic patterns.

-

Data Analysis : Use the known exact masses of the internal standards to calibrate the mass axis and determine the accurate mass of the [4-BrC₆H₄BF₃]⁻ ion with an error below 5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups and for fingerprinting the compound.

Causality : For solid samples, the KBr pellet method is ideal. KBr is transparent to IR radiation in the typical analytical range (4000–400 cm⁻¹), ensuring that all observed absorption bands originate from the sample itself.[13]

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| 3100 - 3000 | Aromatic C-H stretch | Confirms the presence of the phenyl ring. |

| ~1600, ~1475 | Aromatic C=C stretch | Characteristic "fingerprint" absorptions for the benzene ring. |

| 1150 - 1050 | B-F stretch | Strong, broad absorptions characteristic of the trifluoroborate group. |

| ~1010 | In-plane C-H bend | Further confirmation of the aromatic system. |

| ~820 | Out-of-plane C-H bend | Characteristic of 1,4-disubstitution on a benzene ring. |

| 700 - 500 | C-Br stretch | Confirms the presence of the bromo-substituent. |

Protocol: KBr Pellet Preparation

-

Grinding : Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle. The mixture should become a fine, homogenous powder.[14]

-

Die Loading : Transfer the powder to a pellet-forming die.

-

Pressing : Place the die under a hydraulic press and apply pressure (typically 8-10 metric tons) for several minutes. Applying a vacuum to the die during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[14]

-

Analysis : Carefully remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder for analysis.

X-ray Crystallography

While the combination of NMR and HRMS provides definitive evidence for the molecular structure, single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular packing.

Although a published crystal structure for this compound was not found during the literature survey, analysis of closely related structures, such as potassium trifluorido(4-fluorophenyl)borate, provides critical insights into the expected geometry.[15][16]

Expected Structural Features :

-

Boron Geometry : The boron atom will adopt a distorted tetrahedral geometry.[15][17]

-

Bond Angles : The F-B-F angles are expected to be smaller than the ideal tetrahedral angle of 109.5°, while the C-B-F angles will be larger.[17]

-

Potassium Coordination : The K⁺ cation will be coordinated by multiple fluorine atoms from neighboring trifluoroborate anions, creating a complex, layered polymeric structure in the solid state.[15]

Caption: Logical workflow from a pure sample to full structural elucidation.

Conclusion

The comprehensive characterization of this compound is a clear demonstration of the principle of orthogonal analysis, where multiple, independent techniques are leveraged to build an irrefutable body of evidence. From the foundational safety and handling protocols to the detailed spectroscopic and structural analyses, each step is part of a self-validating system. By understanding the causality behind each experimental choice—why negative mode ESI is used, why a modified NMR pulse sequence is beneficial, and what to expect from the solid-state structure—researchers can move beyond rote data collection to a state of true analytical control, ensuring the quality and reliability of this critical synthetic reagent.

References

- Fisher Scientific. (2024, April 1).

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Molander, G. A., & Biolatto, B. (2003). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 14(5), 455-458.

-

PubChemLite. This compound (C6H4BBrF3). Retrieved from [Link]

- Thermo Fisher Scientific. (2025, October 24).

-

Scilit. Accurate mass determination of organotrifluoroborates. Retrieved from [Link]

- Broom, T., et al. (2011). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 15(4), 813-819.

- Sigma-Aldrich. (2025, November 6).

- Shabalin, A. Yu., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. Journal of Fluorine Chemistry, 150, 109-113.

- Ivlev, S. I., & Kraus, F. (2018). Redetermination of the crystal structure of K[BrF4] from single-crystal X-ray diffraction data.

- Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(10), 4125-4168.

- Harrison, W. T. A. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), m68-m71.

- da Silva, F. M., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 887-891.

-

SpectraBase. POTASSIUM-4-METHOXYPHENYLTRIFLUOROBORATE. Retrieved from [Link]

- ChemicalBook. (2025, July 5).

- Edwards, A. J., & Jones, G. R. (1968). The crystal structure of KBrF4. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2511-2514.

- Baudoin, O., et al. (2014). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online.

- da Silva, F. M., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates.

- Lennox, A. J. J. (2015). Organotrifluoroborate Preparation, Coupling and Hydrolysis. Springer.

- Harrison, W. T. A. (2014, July 19). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)

-

Chem-Station. (2015, November 2). Organotrifluoroborate Salts. Retrieved from [Link]

-

SpectraBase. Potassium (2-bromophenyl)(trifluoro)borate(1-). Retrieved from [Link]

- Lambert, S. (2022, March 22).

- Polfer, N. C., et al. (2005). Infrared Fingerprint Spectroscopy and Theoretical Studies of Potassium Ion Tagged Amino Acids and Peptides in the Gas Phase. Journal of the American Chemical Society, 127(23), 8571–8579.

-

University of Ottawa. (K) Potassium NMR. Retrieved from [Link]

- Chemistry For Everyone. (2025, January 23). Why KBR Is Used In IR Spectroscopy?. YouTube.

- Sławiński, W., & Szymański, K. (2003). Infrared spectroscopy of different phosphates structures. Journal of Molecular Structure, 651-653, 679-684.

- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.

- Kuchar, M., et al. (2022). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 12(1), 12345.

- Conole, G., et al. (1995). Potassium Trifluorophenylborate.

Sources

- 1. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. This compound | C6H4BBrF3K | CID 23674779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Accurate Mass Determination of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High accuracy mass spectrometry of potassium organotrifluoroborates - American Chemical Society [acs.digitellinc.com]

- 12. Accurate mass determination of organotrifluoroborates | Scilit [scilit.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide: Potassium 4-bromophenyltrifluoroborate (CAS: 374564-35-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-bromophenyltrifluoroborate, with the CAS number 374564-35-9, is a crystalline, air- and water-stable organoboron compound.[1] It serves as a key reagent in modern organic synthesis, particularly in the formation of carbon-carbon bonds. Its stability and ease of handling make it a superior alternative to more sensitive organometallic reagents. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development through the Suzuki-Miyaura cross-coupling reaction.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 374564-35-9 | [2] |

| Molecular Formula | C6H4BBrF3K | [3] |

| Molecular Weight | 262.91 g/mol | [3] |

| IUPAC Name | potassium (4-bromophenyl)trifluoroborate(1-) | [2] |

| Physical Form | Crystal - Powder | [2] |

| Color | White - Almost white | [2] |

| Purity | Typically >97% | [2][4] |

| Storage Temperature | Refrigerator | [2] |

Synthesis

Potassium aryltrifluoroborates, including the 4-bromo derivative, are typically synthesized from the corresponding boronic acid. The most common method involves the reaction of the boronic acid with potassium hydrogen difluoride (KHF₂) in an aqueous or methanolic solution. This straightforward procedure often results in the precipitation of the stable trifluoroborate salt, which can be isolated by simple filtration.[1]

A general workflow for the synthesis of potassium aryltrifluoroborates is depicted below.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the construction of biaryl and heteroaryl-aryl linkages, which are common structural motifs in pharmaceuticals and other biologically active molecules.[5] The stability and ease of handling of potassium organotrifluoroborates make them particularly attractive for use in complex molecule synthesis.[1]

The general catalytic cycle of a Suzuki-Miyaura cross-coupling reaction is illustrated below.

Quantitative Data from Representative Reactions

The following table summarizes reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions involving potassium aryltrifluoroborates. While specific data for this compound is limited in the immediate literature, the data for analogous compounds provides a strong indication of expected reactivity and conditions.

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | PdCl₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | Reflux | - | 79 | [6] |

| 4-Bromoanisole | PdCl₂ | PPh₃ | Cs₂CO₃ | THF/H₂O (9:1) | Reflux | - | 72 | [6] |

| Aryl Bromides | Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene/H₂O | 80 | 0.5-2 | 85-98 | [7] |

| Alkenyl Bromides | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | 65 | 12 | 75-95 | [8] |

| Heteroaryl Halides | Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol | 85 | - | up to 95 | [4] |

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions using potassium aryltrifluoroborates. These should be adapted based on the specific substrates and desired outcomes.

General Procedure for Coupling with Aryl/Heteroaryl Halides

This protocol is adapted from procedures for similar potassium organotrifluoroborates.[4]

Materials:

-

This compound

-

Aryl or heteroaryl halide

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Deionized water

Procedure:

-

To a reaction vessel, add this compound (1.05 eq), the aryl or heteroaryl halide (1.0 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.01 eq), and RuPhos (0.02 eq).

-

The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).

-

Degassed ethanol is added via syringe.

-

The reaction mixture is heated to 85 °C with stirring.

-

The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

General Procedure for Coupling with Alkenyl Bromides

This protocol is based on established methods for the coupling of potassium aryltrifluoroborates with alkenyl bromides.[7]

Materials:

-

This compound

-

Alkenyl bromide

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Deionized water

Procedure:

-

In a reaction flask, combine this compound (1.1 eq), the alkenyl bromide (1.0 eq), cesium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

The flask is evacuated and backfilled with an inert atmosphere.

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

The reaction mixture is heated to 80 °C and stirred vigorously.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to yield the styrenyl product.

Safety Information

This compound is classified as a warning-level hazard.[2] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecular architectures relevant to drug discovery. Its stability, ease of use, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an important tool for medicinal chemists and process development scientists. The provided protocols and data serve as a guide for the effective utilization of this compound in the synthesis of novel chemical entities.

References

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potassium (3-bromo-4-methoxyphenyl)trifluoroborate | Benchchem [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Molecular Structure and Applications of Potassium 4-Bromophenyltrifluoroborate

Introduction

Within the landscape of modern synthetic chemistry, organotrifluoroborates have emerged as a superior class of reagents, offering significant advantages over their boronic acid counterparts. Their enhanced stability to air and moisture, coupled with their ease of handling and purification, has made them indispensable tools in a variety of organic transformations.[1][2] Among these, Potassium 4-bromophenyltrifluoroborate stands out as a particularly versatile building block. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which form the bedrock of many synthetic routes in pharmaceutical and materials science research.[3]

This technical guide offers a comprehensive exploration of the molecular structure, physicochemical properties, synthesis, and key applications of this compound. It is designed to provide researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively harness the potential of this powerful reagent. The insights provided herein are grounded in established scientific literature and are intended to facilitate the design of robust and efficient synthetic strategies.

Molecular Structure and Properties

Chemical Identity

The fundamental characteristics of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | potassium (4-bromophenyl)trifluoroboranuide[4] |

| CAS Number | 374564-35-9[4] |

| Molecular Formula | C₆H₄BBrF₃K[4] |

| Molecular Weight | 262.91 g/mol [4] |

| SMILES | (F)(F)F.[K+][4] |

| InChI | InChI=1S/C6H4BBrF3.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1[4] |

Structural Elucidation

This compound is an ionic salt composed of a potassium cation (K⁺) and a 4-bromophenyltrifluoroborate anion ([C₆H₄BrBF₃]⁻). The core of its reactivity and stability lies in the structure of this anion.

The boron atom is central to the anion and adopts a distorted tetrahedral geometry.[5] It is covalently bonded to the carbon atom at the 4-position of the bromophenyl ring and to three fluorine atoms. This tetracoordinate nature of the boron atom, fortified by the strong boron-fluorine bonds, imparts remarkable stability to the molecule, rendering it a protected form of 4-bromophenylboronic acid.[3]

Spectroscopic Data

The structure of this compound can be unequivocally confirmed through a combination of NMR and IR spectroscopy. A comprehensive set of NMR data for various organotrifluoroborates has been published, providing a reliable reference for characterization.[6][7]

| Technique | Solvent | Observed Shifts / Peaks |

| ¹H NMR | DMSO-d₆ | δ ~7.4 (d, 2H), ~7.2 (d, 2H) |

| ¹³C NMR | DMSO-d₆ | δ ~160 (br), ~135, ~130, ~115 |

| ¹¹B NMR | DMSO-d₆ | δ ~3.5 (q, J ≈ 48 Hz) |

| ¹⁹F NMR | DMSO-d₆ | δ ~-138 (q, J ≈ 48 Hz) |

| IR (KBr) | ν ~3050, ~1580, ~1480, ~1080, ~1000, ~950, ~820 cm⁻¹ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the specific experimental conditions. The broadness of the carbon signal attached to boron is a characteristic feature due to the quadrupolar nature of the boron nucleus.[6][7]

Physicochemical Properties and Stability

This compound is typically a white to off-white crystalline solid. A significant advantage of organotrifluoroborates is their exceptional stability to both air and moisture, which allows for long-term storage without special precautions.[1] This is in stark contrast to many boronic acids, which can be prone to dehydration to form boroxines and other decomposition pathways.

In terms of solubility, potassium organotrifluoroborates are generally soluble in polar solvents such as methanol, acetone, and acetonitrile, and have limited solubility in water and nonpolar organic solvents.[7]

Synthesis of this compound

General Synthetic Strategy

The most common and straightforward method for the synthesis of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂).[3] This reaction proceeds readily in a mixture of methanol and water, leading to the precipitation of the desired trifluoroborate salt, which can then be isolated by filtration.

Detailed Experimental Protocol

The following protocol is a self-validating system for the synthesis of this compound, adapted from established procedures for analogous compounds.

Materials:

-

4-Bromophenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether

Procedure:

-

In a suitable flask, dissolve 4-bromophenylboronic acid (1.0 eq) in methanol (approximately 4-5 mL per gram of boronic acid).

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (4.0 eq). Caution: Potassium hydrogen fluoride is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Add the aqueous KHF₂ solution to the stirred methanolic solution of the boronic acid at room temperature.

-

A white precipitate should form upon addition. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the white solid by vacuum filtration.

-

Wash the filter cake sequentially with cold methanol and diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the resulting white crystalline solid under vacuum to a constant weight.

The purity of the product can be assessed by NMR spectroscopy, as detailed in section 2.3.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory tract.[4] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. In case of contact, flush the affected area with copious amounts of water.

The primary hazard in the synthesis of this compound is the use of potassium hydrogen fluoride, which is corrosive and can cause severe burns upon contact. It is imperative to handle KHF₂ with extreme care and to have an appropriate neutralizing agent, such as calcium gluconate gel, readily available in case of skin exposure.

Key Applications in Organic Synthesis

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted styrene moieties that are prevalent in pharmaceuticals and advanced materials.[3][6] this compound serves as an excellent coupling partner in these reactions, offering several advantages over the corresponding boronic acid. These include enhanced stability, which allows for more consistent reaction outcomes, and the ability to participate in reactions under conditions that might be detrimental to boronic acids.[1]

The catalytic cycle of the Suzuki-Miyaura reaction with an organotrifluoroborate is believed to involve the in situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the established catalytic cycle.[1]

The use of this compound allows for the efficient synthesis of a wide array of 4-bromobiaryl compounds, which can be further functionalized at the bromine position, adding to the synthetic versatility of this reagent.

Conclusion

This compound is a highly stable, versatile, and efficient reagent for organic synthesis. Its robust molecular structure, characterized by a tetracoordinate boron center, provides significant advantages in terms of handling and reactivity compared to its boronic acid analog. The straightforward synthesis and well-defined spectroscopic properties make it an accessible and reliable building block for a wide range of applications, most notably the Suzuki-Miyaura cross-coupling reaction. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and applications of this compound is essential for the design and execution of innovative and effective synthetic strategies.

References

-

Menezes, P. H., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Broom, T., et al. (2013). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 17(1), 132-141. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Menezes, P. H., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

-

Menezes, P. H., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. PubMed Central. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23674779, this compound. PubChem. Retrieved from [Link].

-

Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Materials Project (n.d.). Materials Explorer - KF. Retrieved from [Link]

-

Shabalin, A. Y., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. Dalton Transactions, 42(27), 9857-9866. [Link]

-

Harrison, W. T. A., & Wardell, J. L. (2014). Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), 68–71. [Link]

-

Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). One-Pot Syntheses of Tetrabutylammonium Trifluoroborates from Boronic Acids. Organic Syntheses, 88, 20-30. [Link]

-

SpectraBase. (n.d.). POTASSIUM-4-METHOXYPHENYLTRIFLUOROBORATE. Retrieved from [Link]

-

Ivlev, S., & Kraus, F. (2018). Redetermination of the crystal structure of K[BrF4] from single-crystal X-ray diffraction data. Zeitschrift für Naturforschung B, 73(9-10), 773-776. [Link]

-

National Center for Biotechnology Information (n.d.). PubChemLite - this compound (C6H4BBrF3). PubChem. Retrieved from [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Vedejs, E., & Chapman, R. W. (1994). A new, mild method for the conversion of boronic acids to trifluoroborates. The Journal of Organic Chemistry, 59(18), 5373–5375. [Link]

Sources

- 1. [PDF] The crystal structure of KBrF4 | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C6H4BBrF3K | CID 23674779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of aryltrifluoroborates from aryl bromides

An In-Depth Technical Guide to the Preparation of Aryltrifluoroborates from Aryl Bromides

Abstract

Potassium aryltrifluoroborates (ArBF₃K) have emerged as exceptionally valuable reagents in modern organic synthesis, particularly as coupling partners in the Suzuki-Miyaura reaction. Their superior stability to air and moisture, crystalline nature, and predictable reactivity offer significant advantages over their boronic acid and ester counterparts.[1][2][3] This guide provides a comprehensive overview for the synthesis of potassium aryltrifluoroborates starting from readily available aryl bromides. We will delve into the mechanistic underpinnings of the key transformations, present detailed, field-proven protocols, and discuss the critical parameters that govern the success of these reactions. The primary focus will be on the widely adopted two-step, one-pot sequence involving a palladium-catalyzed Miyaura borylation followed by a direct conversion to the trifluoroborate salt.

Introduction: The Ascendancy of Aryltrifluoroborates

For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling. However, their use is not without challenges. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, leading to uncertain stoichiometry and potential issues with reactivity and purification.[4] Boronate esters, while more stable, can be less reactive and suffer from lower atom economy.

Potassium organotrifluoroborates, first popularized for synthesis by Vedejs, circumvent these issues.[5][6][7] The tetracoordinate boron center, fortified by strong boron-fluorine bonds, renders these compounds remarkably stable crystalline solids that are easily handled and stored indefinitely without special precautions.[1][8][9] This stability masks the inherent reactivity of the C-B bond, which is readily "unmasked" under the conditions required for cross-coupling, making them ideal boronic acid surrogates.[1][3] This unique combination of stability and latent reactivity makes them indispensable tools for researchers in medicinal chemistry and materials science.

The synthesis from aryl bromides is particularly relevant due to the vast commercial availability and diverse substitution patterns of these starting materials. The most robust and common pathway involves two key transformations, often performed sequentially in a single reaction vessel:

-

Palladium-Catalyzed Borylation : The conversion of the aryl bromide to an intermediate arylboronic acid or ester.

-

Fluorination : The reaction of the boron intermediate with a fluoride source to yield the final potassium aryltrifluoroborate.

The Core Synthesis Strategy: A Mechanistic Perspective

The conversion of an aryl bromide to a potassium aryltrifluoroborate is fundamentally a two-stage process. Understanding the mechanism of each stage is critical for troubleshooting and optimization.

Stage 1: The Miyaura Borylation Reaction

The first step is the palladium-catalyzed cross-coupling of an aryl bromide with a boron-containing reagent. This reaction, a cornerstone of modern synthesis, follows a well-established catalytic cycle.[10][11][12]

The Catalytic Cycle:

-

Oxidative Addition : A low-valent Pd(0) species, typically generated in situ, reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate (Ar-Pd-Br). This is often the rate-determining step of the cycle.

-

Transmetalation : The boryl group from the boron reagent is transferred to the palladium center, displacing the bromide and forming an Ar-Pd-Boryl species. The choice of base is crucial here; it facilitates the formation of a more nucleophilic "ate" complex of the boron reagent, which accelerates the transmetalation.[12]

-

Reductive Elimination : The aryl and boryl groups on the palladium center couple and are eliminated from the metal, forming the desired arylboronate ester (Ar-Bpin) and regenerating the active Pd(0) catalyst.[10]

Caption: The catalytic cycle of the Miyaura Borylation.

Choice of Boron Reagent: The selection of the boron source is a key experimental parameter. Two reagents are predominantly used:

| Reagent | Structure | Key Advantages | Key Disadvantages |

| Bis(pinacolato)diboron | B₂pin₂ | Highly stable, crystalline solid; compatible with a wide range of functional groups. | Lower atom economy; pinacol byproduct can complicate purification. |

| Tetrahydroxydiboron | B₂(OH)₄ | More atom-economical; boronic acid product can be used directly.[13][14] | Less stable than B₂pin₂; can be more sensitive to reaction conditions. |

For most applications, particularly in discovery chemistry, the robustness and reliability of B₂pin₂ make it the reagent of choice.

Stage 2: Conversion to Potassium Aryltrifluoroborate

Once the arylboronic acid or ester is formed, it is converted to the highly stable trifluoroborate salt. This is most effectively achieved by treatment with potassium hydrogen difluoride (KHF₂).[5][8]

The reaction, first detailed by Vedejs, leverages KHF₂ as a potent fluoride source.[6] It readily displaces the hydroxyl or pinacol groups on the trivalent boron atom. The equilibrium is driven towards the formation of the stable, tetracoordinate trifluoroborate salt, which often precipitates from the reaction mixture, simplifying its isolation.[5] Using KHF₂ is critical, as simple potassium fluoride (KF) is generally ineffective at displacing the hydroxyl ligands from boronic acids.[5]

A Validated One-Pot Experimental Protocol

Combining the borylation and fluorination steps into a single, one-pot procedure is highly efficient, avoiding the isolation and purification of the often-unstable boronic acid intermediate. The following protocol is a robust, general method adapted from procedures developed by Molander and others.[13][14]

Caption: One-pot workflow for ArBF₃K synthesis.

Protocol: Synthesis of Potassium 4-methoxyphenyltrifluoroborate

-

Materials & Equipment:

-

Reactants: 4-Bromoanisole, Bis(pinacolato)diboron (B₂pin₂), Potassium Acetate (KOAc), Potassium Hydrogen Difluoride (KHF₂).

-

Catalyst System: Palladium(II) Acetate (Pd(OAc)₂), XPhos ligand.

-

Solvents: 1,4-Dioxane (anhydrous), Deionized Water, Acetone.

-

Equipment: Schlenk flask or round-bottom flask with reflux condenser, magnetic stirrer/hotplate, nitrogen/argon line, filtration apparatus.

-

-

Step-by-Step Procedure:

-

Setup: To a 100 mL Schlenk flask, add 4-bromoanisole (1.87 g, 10.0 mmol, 1.0 equiv), bis(pinacolato)diboron (3.05 g, 12.0 mmol, 1.2 equiv), potassium acetate (2.94 g, 30.0 mmol, 3.0 equiv), Pd(OAc)₂ (45 mg, 0.2 mmol, 2 mol%), and XPhos (191 mg, 0.4 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

-

Borylation: Add anhydrous 1,4-dioxane (40 mL) via syringe. Stir the mixture and heat to 90 °C for 12-16 hours. Monitor the reaction for the disappearance of 4-bromoanisole by TLC or GC-MS.

-

Cooling: Once the borylation is complete, cool the reaction mixture to room temperature.

-

Fluorination: Prepare a solution of KHF₂ (3.12 g, 40.0 mmol, 4.0 equiv) in deionized water (10 mL). Add this aqueous solution to the reaction mixture.

-

Precipitation: Stir the resulting biphasic mixture vigorously at room temperature for 1-2 hours. A white precipitate of the potassium aryltrifluoroborate salt will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (2 x 20 mL) and acetone (2 x 20 mL) to remove impurities.

-

Drying: Dry the white solid under high vacuum to a constant weight to afford the pure potassium 4-methoxyphenyltrifluoroborate.

-

Substrate Scope and Reaction Parameters

The palladium-catalyzed borylation/fluorination sequence is remarkably versatile and tolerant of a wide range of functional groups.

| Aryl Bromide Substrate | Typical Catalyst System | Typical Yield (%) | Comments |

| Electron-Rich (e.g., 4-bromoanisole) | Pd(OAc)₂ / XPhos | 85-95% | Reactions are generally clean and high-yielding. |

| Electron-Poor (e.g., 4-bromobenzonitrile) | Pd(OAc)₂ / XPhos | 80-90% | Tolerates electron-withdrawing groups like -CN, -NO₂, -CO₂R. |

| Sterically Hindered (e.g., 2-bromotoluene) | Pd(OAc)₂ / RuPhos[1][15] | 75-85% | May require more sterically demanding ligands like RuPhos and slightly longer reaction times. |

| Heteroaryl Bromides (e.g., 3-bromopyridine) | Pd(OAc)₂ / S-Phos[4] | 70-90% | Highly effective, providing access to valuable heteroaryl building blocks.[4] |

Yields are representative and can vary based on specific conditions and scale.

Conclusion and Future Outlook

The synthesis of potassium aryltrifluoroborates from aryl bromides via a one-pot borylation/fluorination sequence is a powerful and reliable method for generating stable, versatile building blocks for organic synthesis. The operational simplicity of the protocol, combined with the broad functional group tolerance and high yields, has cemented its place in the standard toolkit of synthetic chemists. These reagents are particularly impactful in drug discovery programs, where the rapid generation of diverse analog libraries is paramount.[1][15] As catalyst development continues to advance, we can expect even milder conditions and an expanded scope, further enhancing the utility of this indispensable transformation.

References

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry, 74(10), 3626–3631. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

-

Sakamoto, T., et al. (2010). Mechanism of the palladium-catalyzed borylation of aryl halides with pinacolborane. Organometallics, 29(9), 2146-2154. [Link]

-

Batey, R. A., et al. (2001). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 3(14), 2153-2156. [Link]

-

Masuda, Y., et al. (2010). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics, 19(5), 718-724. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: A Kinetic Study of the Miyaura Borylation. Angewandte Chemie International Edition, 53(14), 3621-3624. [Link]

-

Batey, R. A., et al. (2001). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 3(14), 2153-2156. [Link]

-

Molander, G. A., & Ito, T. (2001). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 3(3), 393–396. [Link]

-

Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-824. [Link]

-

Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5376-5379. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

-

Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie, 122(31), 5506-5509. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Preparation of Potassium 1-Naphthyltrifluoroborate and its use in Oxidation to 1-Naphthol. Organic Syntheses, 89, 293. [Link]

-

Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020-3027. [Link]

-

Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): catalytic conversion of aryl triflates to aryl fluorides. Science, 325(5948), 1661-1664. [Link]

-

Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. DSpace@MIT. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 813-824. [Link]

-

Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science, 325(5948), 1661-1664. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Potassium Aryl- and Heteroaryltrifluoroborates with Aryl- and Heteroaryl Chlorides. Organic Letters, 5(13), 2267-2270. [Link]

-

Kim, D., & Kwak, Y. (2011). Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides. Molecules, 16(7), 5585-5595. [Link]

-

Wang, Z., & Ye, Y. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Organic Letters, 16(5), 1474-1477. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Request PDF. [Link]

-

Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. [Link]

-

Martín, R., & Buchwald, S. L. (2008). An Improved Protocol for the Pd-Catalyzed α-Arylation of Aldehydes with Aryl Halides. Organic Letters, 10(20), 4561-4564. [Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Miyaura Borylation Reaction [organic-chemistry.org]

- 13. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 15. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

An In-depth Technical Guide to the Solubility of Potassium 4-bromophenyltrifluoroborate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-bromophenyltrifluoroborate is a vital organoboron compound, widely utilized as a stable and efficient precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its application is fundamental to the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. An accurate understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring process scalability.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While extensive quantitative solubility data is not widely available in peer-reviewed literature, this document consolidates qualitative information, presents a detailed protocol for the experimental determination of solubility, and outlines suitable analytical methodologies for quantification.

General Solubility Characteristics

Potassium organotrifluoroborate salts are crystalline, free-flowing solids known for their enhanced stability to air and moisture compared to their boronic acid counterparts.[1] This stability simplifies handling and storage.[1] Generally, their solubility is dictated by the polarity of the solvent.

-

High Solubility: They are typically soluble in polar solvents such as water, methanol, acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[2]

-

Low Solubility / Insolubility: They exhibit poor solubility in many non-polar organic solvents, including dichloromethane and ether.[3] This property is often exploited during their synthesis and purification, as inorganic byproducts like potassium fluoride (KF) or potassium bifluoride (KHF₂) are insoluble in solvents like acetone or acetonitrile, allowing for their easy removal by filtration.[3]

Quantitative Solubility Data

A comprehensive search of scientific literature reveals a lack of specific, publicly available quantitative solubility data for this compound. To address this gap and empower researchers, the following table is provided as a structured template to record experimentally determined values. This standardized format facilitates data comparison across different laboratories and conditions.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| e.g., Acetonitrile | 25 | ||

| e.g., Acetone | 25 | ||

| e.g., Methanol | 25 | ||

| e.g., Tetrahydrofuran (THF) | 25 | ||

| e.g., Dimethylformamide (DMF) | 25 | ||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | ||

| e.g., Toluene | 25 | ||

| e.g., Dichloromethane (DCM) | 25 |

Note: The molecular weight of this compound (C₆H₄BBrF₃K) is 262.91 g/mol .

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] The following protocol provides a detailed methodology for its application to this compound.

4.1 Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control or a thermostatted water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., ICP-AES, NMR spectrometer)

4.2 Procedure

-

Preparation: Add an excess amount of solid this compound to a vial. An amount sufficient to ensure that undissolved solid remains at equilibrium is critical.

-

Solvent Addition: Add a precisely known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the minimum time required to achieve equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours (e.g., >2 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved micro-particles. This step must be performed quickly to avoid temperature fluctuations that could alter solubility.

-

Dilution and Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (see Section 5.0).

4.3 Data Calculation The solubility (S) is calculated using the following formula:

S (g/L) = C_analyzed × Dilution_Factor

Where:

-

C_analyzed is the concentration of the diluted sample determined by the analytical instrument (in g/L).

-

Dilution_Factor is the ratio of the final volume of the diluted sample to the initial volume of the saturated solution taken.

Analytical Methodologies for Quantification

The accurate determination of the dissolved solute concentration is critical. The following methods are suitable for quantifying boron-containing compounds.